1-[(2,4-Dichlorophenyl)methyl]-3-(4-ethyl-5-phenacylsulfanyl-1,2,4-triazol-3-yl)pyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Synthesis analysis involves understanding how the compound is made. This usually involves a series of chemical reactions, with each step being characterized by its yield, purity, and spectroscopic data .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide detailed information about the compound’s structure, including the arrangement of atoms, the lengths and angles of chemical bonds, and more .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound undergoes. This can include reactions used in the synthesis of the compound, as well as reactions that the compound can participate in .Physical And Chemical Properties Analysis
Physical and chemical properties include characteristics such as melting point, boiling point, solubility, optical activity, and reactivity .Scientific Research Applications
Anticancer Properties
The synthesis and evaluation of novel 1,2,4-triazole derivatives, including compounds related to our target molecule, have shown promising anticancer activity . Specifically, derivatives like 7d, 7e, 10a, and 10d exhibited cytotoxic effects against cancer cell lines (such as Hela) at concentrations lower than 12 μM. These findings highlight the potential of our compound in cancer therapy.
Antimicrobial Activity
Given the global challenge of drug-resistant infections, novel antimicrobial agents are urgently needed . While specific studies on our compound are scarce, its structural features (including the 1,2,4-triazole ring) suggest potential antimicrobial properties. Further investigations could explore its effectiveness against bacterial and fungal pathogens.
Anti-Tubercular Potential
Imidazole-containing compounds, similar to our molecule, have been evaluated for anti-tubercular activity . Although direct data on our compound is lacking, its structural resemblance to known anti-tubercular agents warrants investigation. Could it be a new weapon against tuberculosis?
Aromatase Inhibition
Molecular docking studies have explored the binding modes of 1,2,4-triazole derivatives in the aromatase enzyme’s pocket . Aromatase inhibitors play a crucial role in breast cancer treatment by blocking estrogen synthesis. Investigating our compound’s interaction with aromatase could reveal its potential as an anti-estrogenic agent.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-3-(4-ethyl-5-phenacylsulfanyl-1,2,4-triazol-3-yl)pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20Cl2N4O2S/c1-2-30-22(27-28-24(30)33-15-21(31)16-7-4-3-5-8-16)19-9-6-12-29(23(19)32)14-17-10-11-18(25)13-20(17)26/h3-13H,2,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYKMPRQCCFNST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)C2=CC=CC=C2)C3=CC=CN(C3=O)CC4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20Cl2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,4-Dichlorophenyl)methyl]-3-(4-ethyl-5-phenacylsulfanyl-1,2,4-triazol-3-yl)pyridin-2-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.